molecular formula C13H16FN3O3 B7571645 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide

4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide

Cat. No. B7571645
M. Wt: 281.28 g/mol
InChI Key: NGWQHINYTBDQTJ-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, also known as FNAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAC is a member of the anilinoquinazoline family, which is known for its diverse range of biological activities.

Scientific Research Applications

4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neuroscience, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function. In drug discovery, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide is complex and not fully understood. However, it is known that 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide targets specific signaling pathways that are involved in cell growth, proliferation, and differentiation. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to inhibit the activity of certain protein kinases, which play a key role in these processes. By inhibiting these kinases, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide can disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In neuronal cells, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to enhance neurotransmitter release and improve cognitive function. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has also been shown to have anti-inflammatory effects, which may be beneficial for the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide in lab experiments is its high potency and specificity. 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been shown to have a strong inhibitory effect on specific protein kinases, which makes it a valuable tool for studying signaling pathways. However, one limitation of using 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide is that it can be toxic to cells at high concentrations. Careful dose optimization is necessary to ensure that the concentration of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide used in experiments is not toxic to cells.

Future Directions

There are many potential future directions for research on 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide. One area of interest is the development of new drugs based on the structure of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide. By modifying the structure of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, it may be possible to develop drugs with improved efficacy and fewer side effects. Another area of interest is the study of the effects of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide on specific signaling pathways in different cell types. By understanding the mechanism of action of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide in more detail, it may be possible to develop more targeted therapies for diseases such as cancer and neurological disorders.

Synthesis Methods

4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluoro-4-nitroaniline with cyclohexanone to form 4-(2-fluoro-4-nitroanilino)cyclohexanone. This intermediate is then converted to the final product, 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide, through a reaction with carboxylic acid. The synthesis of 4-(2-Fluoro-4-nitroanilino)cyclohexane-1-carboxamide has been optimized to ensure high yields and purity.

properties

IUPAC Name

4-(2-fluoro-4-nitroanilino)cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3O3/c14-11-7-10(17(19)20)5-6-12(11)16-9-3-1-8(2-4-9)13(15)18/h5-9,16H,1-4H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQHINYTBDQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N)NC2=C(C=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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